![molecular formula C9H12ClN3O2S B14868224 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane: is a synthetic organic compound that belongs to the class of spiro compounds It features a unique spiro structure, which includes a thiadiazole ring, a dioxane ring, and an azaspirodecane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Spirocyclization: The thiadiazole intermediate is then reacted with a suitable diol, such as 1,4-dioxane, in the presence of a base like sodium hydride (NaH) to form the spiro compound.
Final Assembly: The azaspirodecane moiety is introduced by reacting the spiro intermediate with an appropriate amine, such as piperidine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or hydrazines
Substitution: Substituted thiadiazoles
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Agents: Preliminary studies suggest that it may have anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Pesticides: Its potential pesticidal activity makes it a candidate for the development of new agrochemicals.
作用机制
The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular functions. The thiadiazole ring is known to interact with metal ions, which could play a role in its biological activity. Additionally, the spiro structure may enhance its binding affinity and selectivity for certain targets.
相似化合物的比较
- 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decane
- 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
Comparison:
- Structural Differences: While these compounds share a spiro structure, they differ in the substituents on the thiadiazole ring and the nature of the spiro moiety. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both a dioxane ring and an azaspirodecane moiety, which may confer distinct properties compared to other similar compounds.
属性
分子式 |
C9H12ClN3O2S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC 名称 |
8-(4-chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H12ClN3O2S/c10-7-8(12-16-11-7)13-3-1-9(2-4-13)14-5-6-15-9/h1-6H2 |
InChI 键 |
YTXOIVAYZSMQND-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12OCCO2)C3=NSN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
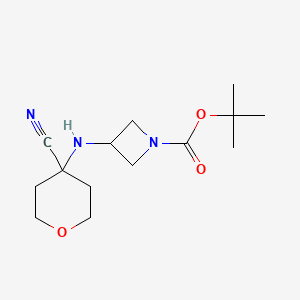
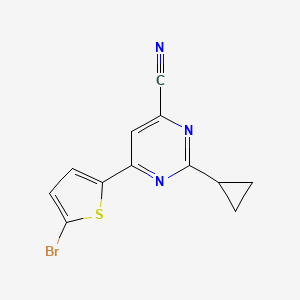
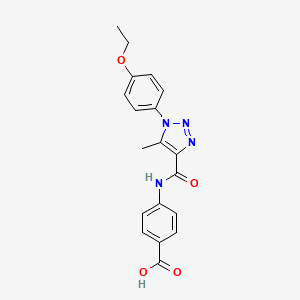
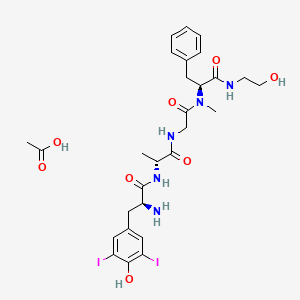
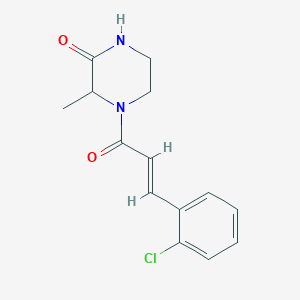
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
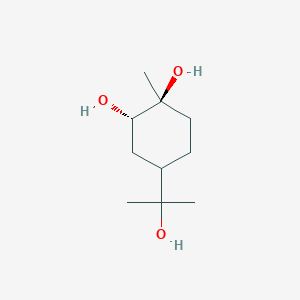
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
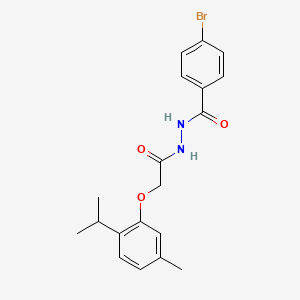
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
